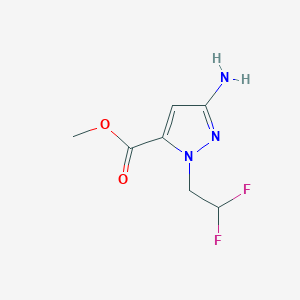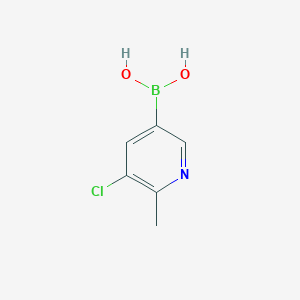
(5-氯-6-甲基吡啶-3-基)硼酸
描述
“(5-Chloro-6-methylpyridin-3-YL)boronic acid” is a chemical compound that can be purchased from various suppliers . It has a molecular weight of 171.39 .
Molecular Structure Analysis
The molecular structure of “(5-Chloro-6-methylpyridin-3-YL)boronic acid” is represented by the InChI code1S/C6H7BClNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), chlorine (Cl), nitrogen (N), and oxygen (O) atoms.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of (5-Chloro-6-methylpyridin-3-YL)boronic acid, focusing on six unique fields:
Pharmaceutical Development
(5-Chloro-6-methylpyridin-3-YL)boronic acid is widely used in the synthesis of pharmaceutical compounds. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for creating complex organic molecules. This compound is particularly valuable in the development of kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases .
Organic Synthesis
In organic chemistry, (5-Chloro-6-methylpyridin-3-YL)boronic acid serves as a versatile building block. It facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This makes it a crucial reagent for constructing various heterocyclic compounds, which are foundational structures in many organic synthesis pathways .
Material Science
This compound is also significant in material science, particularly in the development of organic electronic materials. Its ability to form stable bonds with other organic molecules makes it useful in creating conductive polymers and other materials used in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Chemical Biology
In chemical biology, (5-Chloro-6-methylpyridin-3-YL)boronic acid is used to study biological processes at the molecular level. It can be incorporated into probes and sensors that detect specific biomolecules, aiding in the investigation of cellular functions and the development of diagnostic tools .
Catalysis
The compound plays a role in catalysis, particularly in the development of new catalytic systems for organic transformations. Its boronic acid group can interact with various catalysts to enhance reaction efficiency and selectivity, making it valuable in both academic research and industrial applications .
Agricultural Chemistry
In agricultural chemistry, (5-Chloro-6-methylpyridin-3-YL)boronic acid is used in the synthesis of agrochemicals, including herbicides and pesticides. Its ability to form stable bonds with other organic molecules allows for the creation of compounds that can effectively target and control agricultural pests and diseases .
作用机制
Target of Action
The primary target of (5-Chloro-6-methylpyridin-3-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction. The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s stability and readiness for preparation suggest that it may have favorable pharmacokinetic properties for use in sm coupling reactions .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of (5-Chloro-6-methylpyridin-3-YL)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . The reaction conditions are exceptionally mild and tolerant of various functional groups, which contributes to the success of the SM coupling reaction .
属性
IUPAC Name |
(5-chloro-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHKINFYFJFHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252638 | |
| Record name | B-(5-Chloro-6-methyl-3-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-methylpyridin-3-YL)boronic acid | |
CAS RN |
1334405-66-1 | |
| Record name | B-(5-Chloro-6-methyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(5-Chloro-6-methyl-3-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




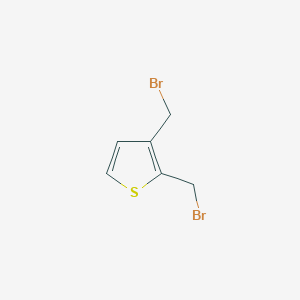
![2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B3046913.png)
![3-(3-Chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3046914.png)
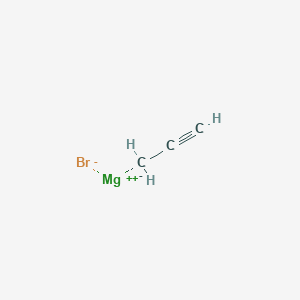

![N-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B3046923.png)

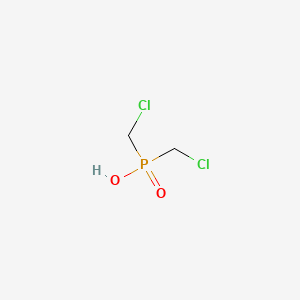

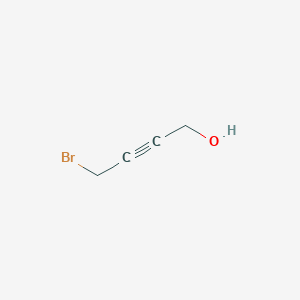
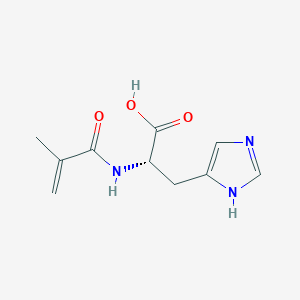
![2-[1-Methyl-3-(methylethyl)pyrazol-5-yl]ethylamine](/img/structure/B3046930.png)
